molecular formula C9H12O5S B14643264 (3,4-Dimethoxyphenyl)methanesulfonic acid CAS No. 54035-89-1

(3,4-Dimethoxyphenyl)methanesulfonic acid

Cat. No.: B14643264
CAS No.: 54035-89-1
M. Wt: 232.26 g/mol
InChI Key: ITHWVNZYTGVHCD-UHFFFAOYSA-N
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Description

(3,4-Dimethoxyphenyl)methanesulfonic acid is an organic compound with the molecular formula C9H12O5S It is a derivative of methanesulfonic acid, where the methanesulfonic acid group is attached to a 3,4-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dimethoxyphenyl)methanesulfonic acid typically involves the sulfonation of 3,4-dimethoxybenzyl alcohol. One common method is to react 3,4-dimethoxybenzyl alcohol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature and yields the desired sulfonic acid derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

(3,4-Dimethoxyphenyl)methanesulfonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonates, while reduction can produce sulfonate esters .

Scientific Research Applications

(3,4-Dimethoxyphenyl)methanesulfonic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3,4-Dimethoxyphenyl)methanesulfonic acid involves its ability to act as a strong acid and participate in various chemical reactions. The sulfonic acid group can donate protons (H+) and form sulfonate esters, which are key intermediates in many organic reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,4-Dimethoxyphenyl)methanesulfonic acid is unique due to the presence of the 3,4-dimethoxyphenyl group, which imparts distinct chemical properties and reactivity compared to other methanesulfonic acid derivatives. This uniqueness makes it valuable in specific applications where these properties are advantageous .

Properties

CAS No.

54035-89-1

Molecular Formula

C9H12O5S

Molecular Weight

232.26 g/mol

IUPAC Name

(3,4-dimethoxyphenyl)methanesulfonic acid

InChI

InChI=1S/C9H12O5S/c1-13-8-4-3-7(5-9(8)14-2)6-15(10,11)12/h3-5H,6H2,1-2H3,(H,10,11,12)

InChI Key

ITHWVNZYTGVHCD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)O)OC

Origin of Product

United States

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